Cas no 115239-41-3 (3-Methyl-2-(naphthalene-2-sulfonamido)butanoic Acid)

3-Methyl-2-(naphthalene-2-sulfonamido)butanoic Acid 化学的及び物理的性質
名前と識別子
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- 3-methyl-2-[(2-naphthylsulfonyl)amino]butanoic acid
- CHEMBL5308075
- Z45637392
- QEA23941
- Oprea1_541656
- CS-0222915
- AKOS016040286
- (2R)-3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid
- 3-methyl-2-(naphthalene-2-sulfonamido)butanoicacid
- 3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid
- Oprea1_308807
- AKOS000274223
- 115239-41-3
- N-(naphthalen-2-ylsulfonyl)valine
- STK044435
- 3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid
- EN300-11318
- (R)-3-Methyl-2-(naphthalene-2-sulfonamido)butanoic acid
- G33334
- 3-Methyl-2-(naphthalene-2-sulfonamido)butanoic Acid
-
- インチ: InChI=1S/C15H17NO4S/c1-10(2)14(15(17)18)16-21(19,20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14,16H,1-2H3,(H,17,18)
- InChIKey: GFCPZHIUZCLSNZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 307.08782920Da
- どういたいしつりょう: 307.08782920Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 469
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
3-Methyl-2-(naphthalene-2-sulfonamido)butanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11318-2.5g |
3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid |
115239-41-3 | 95.0% | 2.5g |
$503.0 | 2025-03-21 | |
Enamine | EN300-11318-10.0g |
3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid |
115239-41-3 | 95.0% | 10.0g |
$1101.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293585-250mg |
3-Methyl-2-(naphthalene-2-sulfonamido)butanoic acid |
115239-41-3 | 95% | 250mg |
¥2484.00 | 2024-08-09 | |
Enamine | EN300-11318-0.25g |
3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid |
115239-41-3 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
Enamine | EN300-11318-1.0g |
3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid |
115239-41-3 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
Chemenu | CM475639-250mg |
3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid |
115239-41-3 | 95%+ | 250mg |
$140 | 2023-01-04 | |
Chemenu | CM475639-500mg |
3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid |
115239-41-3 | 95%+ | 500mg |
$232 | 2023-01-04 | |
Aaron | AR019OCW-100mg |
3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid |
115239-41-3 | 95% | 100mg |
$116.00 | 2025-02-10 | |
Enamine | EN300-11318-1g |
3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid |
115239-41-3 | 98% | 1g |
$0.0 | 2023-10-26 | |
1PlusChem | 1P019O4K-10g |
3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid |
115239-41-3 | 98% | 10g |
$1423.00 | 2023-12-26 |
3-Methyl-2-(naphthalene-2-sulfonamido)butanoic Acid 関連文献
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
3-Methyl-2-(naphthalene-2-sulfonamido)butanoic Acidに関する追加情報
Introduction to 3-Methyl-2-(naphthalene-2-sulfonamido)butanoic Acid (CAS No. 115239-41-3) and Its Emerging Applications in Chemical Biology
3-Methyl-2-(naphthalene-2-sulfonamido)butanoic acid, identified by its unique Chemical Abstracts Service (CAS) number 115239-41-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its structural complexity and functional versatility. This compound, featuring a sulfonamido group linked to a butanoic acid backbone with a methyl substituent, exhibits promising properties that make it a valuable scaffold for drug discovery and molecular research. The sulfonamido moiety, in particular, is a well-documented pharmacophore that enhances binding affinity and bioavailability in numerous therapeutic applications.
The structural framework of 3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid combines the rigidity of the naphthalene ring system with the flexibility of the butanoic acid side chain. This dual characteristic allows the compound to interact with biological targets in multiple ways, making it an attractive candidate for designing novel bioactive molecules. Recent studies have highlighted its potential in modulating enzyme activity and receptor binding, which are critical mechanisms in drug development.
In the realm of medicinal chemistry, derivatives of sulfonamides have long been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the naphthalene sulfonamido group in 3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid suggests that it may exhibit similar bioactivities. Preliminary computational studies have demonstrated that this compound can engage with protein targets through hydrogen bonding and hydrophobic interactions, which are key determinants of molecular recognition.
One of the most compelling aspects of 3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid is its synthetic accessibility. Researchers have developed efficient synthetic routes that allow for scalable production, enabling further exploration of its pharmacological potential. These methods often involve multi-step organic transformations, including sulfonylation reactions and amide bond formation, which highlight the compound's versatility as a synthetic intermediate.
The applications of 3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid extend beyond drug discovery. In chemical biology, this compound serves as a valuable tool for probing molecular mechanisms underlying various diseases. For instance, its ability to modulate enzyme kinetics has been exploited in studies aimed at understanding metabolic pathways and signal transduction cascades. By serving as a scaffold for structure-based drug design, researchers can generate libraries of derivatives with tailored properties for high-throughput screening.
Recent advancements in biocatalysis have also opened new avenues for utilizing 3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid. Enzymatic modifications of this compound have led to novel analogs with enhanced solubility and improved pharmacokinetic profiles. Such modifications are crucial for translating laboratory findings into viable therapeutic agents, underscoring the importance of interdisciplinary approaches in modern chemical biology.
The role of computational chemistry in optimizing 3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid derivatives cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities and optimize lead compounds before experimental validation. This synergy between theory and practice has accelerated the drug discovery process significantly. By integrating machine learning algorithms with traditional pharmacophore modeling, scientists can now design more sophisticated derivatives with higher precision.
Future directions in the study of 3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid may include exploring its role in targeted therapy and personalized medicine. Its structural features make it an ideal candidate for developing prodrugs or targeted delivery systems that enhance therapeutic efficacy while minimizing side effects. Additionally, its potential as an imaging agent or contrast agent in diagnostic applications is under investigation due to its ability to bind to specific biological targets without significant toxicity.
In conclusion, 3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid (CAS No. 115239-41-3) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural attributes, combined with its synthetic tractability and functional versatility, position it as a cornerstone molecule for developing novel therapeutics. As research continues to uncover new applications for this compound, its importance in addressing complex biological challenges is likely to grow exponentially.
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